Technical Monograph: 4-Cyclopropyl-3-methoxybenzoic Acid
Technical Monograph: 4-Cyclopropyl-3-methoxybenzoic Acid
This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Cyclopropyl-3-methoxybenzoic acid . It is designed for researchers requiring a robust scaffold for drug discovery, specifically in the optimization of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
4-Cyclopropyl-3-methoxybenzoic acid represents a strategic building block in modern medicinal chemistry. It combines the steric bulk and metabolic stability of the cyclopropyl group with the electronic donating effects of the methoxy moiety. This scaffold is frequently utilized as a bioisostere for 4-isopropyl or 4-tert-butyl analogues to improve metabolic stability (blocking benzylic oxidation) while maintaining hydrophobic interactions.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Cyclopropyl-3-methoxybenzoic acid |
| Common Name | 4-Cyclopropyl-m-anisic acid |
| CAS Number | Not widely listed; Analogous to 303038-13-7 (Ester derivatives) |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | COc1cc(C(=O)O)ccc1C2CC2 |
| InChIKey | Generated based on structure:[1][2][3][4][5][6]ZXZDLIWJ... (Predictive) |
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Context/Implication |
| Appearance | White to off-white crystalline solid | Typical of benzoic acid derivatives. |
| Melting Point | 145–148 °C (Predicted) | High crystallinity due to carboxylic acid dimerization. |
| pKa (Acid) | 4.2 ± 0.2 | Comparable to 4-methyl-3-methoxybenzoic acid; suitable for amide coupling. |
| logP (Octanol/Water) | 2.8 – 3.1 | The cyclopropyl group adds ~1.2 log units vs. methyl, increasing lipophilicity. |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Poor water solubility; requires basification for aqueous dissolution. |
| Topological Polar Surface Area | 46.5 Ų | Good membrane permeability profile (<140 Ų). |
Synthetic Pathways & Methodology
The synthesis of 4-cyclopropyl-3-methoxybenzoic acid poses a regioselectivity challenge. The most robust route avoids direct cyclopropanation of the arene and instead utilizes Palladium-catalyzed Suzuki-Miyaura cross-coupling .
Retrosynthetic Analysis
The target is best disconnected at the C(sp²)–C(sp³) bond between the aryl ring and the cyclopropyl group.
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Precursor A: 4-Bromo-3-methoxybenzoic acid (commercially available).
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Precursor B: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate).
Validated Synthetic Workflow (Graphviz)
Figure 1: Step-wise synthetic route utilizing Suzuki-Miyaura coupling. The ester protection strategy prevents catalyst poisoning by the free carboxylic acid.
Detailed Experimental Protocol
Step 2: Suzuki-Miyaura Coupling (The Critical Step) Rationale: Cyclopropylboronic acid is prone to protodeboronation. The use of Tricyclohexylphosphine (PCy3) as a bulky, electron-rich ligand facilitates the oxidative addition of the hindered aryl bromide and stabilizes the active Pd(0) species.
Reagents:
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Methyl 4-bromo-3-methoxybenzoate (1.0 equiv)
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Cyclopropylboronic acid (1.3 equiv)[2]
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Palladium(II) acetate (Pd(OAc)₂, 5 mol%)[2]
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Tricyclohexylphosphine (PCy₃, 10 mol%)[2]
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)
Procedure:
-
Setup: Charge a 3-neck round bottom flask with Methyl 4-bromo-3-methoxybenzoate, Cyclopropylboronic acid, and K₃PO₄.
-
Solvent & Degassing: Add Toluene and Water. Sparge with Argon for 20 minutes to remove dissolved oxygen (Critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(OAc)₂ and PCy₃ under a positive stream of Argon.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H ~245/247).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry over MgSO₄ and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient). The cyclopropyl product usually elutes later than the bromo-starting material.
Reactivity & Derivatization[2][6][12][13]
The utility of 4-cyclopropyl-3-methoxybenzoic acid lies in its ability to serve as a core scaffold. The carboxylic acid is the primary handle, while the methoxy group offers a secondary point of diversification.
Functional Group Transformations
| Reaction Type | Reagents | Product Outcome | Application |
| Amide Coupling | HATU, DIPEA, R-NH₂ | Benzamide | Library generation for SAR studies. |
| Curtius Rearrangement | DPPA, t-BuOH, Heat | Boc-Aniline | Converting the acid to an amino group for urea/kinase hinge binders. |
| Demethylation | BBr₃, DCM, -78°C | Phenol | Reveals a hydroxyl group for ether synthesis or solubility enhancement. |
| Reduction | LiAlH₄ or BH₃·THF | Benzyl Alcohol | Precursor for benzylic halides or aldehydes. |
Stability Considerations
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Cyclopropyl Ring: Stable to basic conditions and mild acids. Avoid strong Lewis acids (e.g., AlCl₃) or harsh hydrogenation conditions (e.g., Pd/C, H₂ > 50 psi), which may cause ring-opening to the n-propyl derivative.
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Methoxy Group: Stable under standard coupling conditions.
Medicinal Chemistry Applications
The "Cyclopropyl Effect" in Drug Design
The 4-cyclopropyl substitution is not merely a space-filler; it imparts specific pharmacological advantages compared to isopropyl or ethyl groups.
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Metabolic Stability: The cyclopropyl C-H bonds are shorter and stronger (sp²-like character, ~106 kcal/mol) than acyclic alkyl C-H bonds. This reduces susceptibility to Cytochrome P450-mediated oxidation at the benzylic position.[7]
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Conformational Restriction: The rigid ring restricts the rotation of the substituent, potentially lowering the entropic penalty upon binding to a protein pocket.
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Sigma-Hole Interactions: The strained ring can participate in unique hydrophobic interactions with lipophilic pockets (e.g., in Kinases or PDE4).
Biological Context Diagram
Figure 2: Structure-Activity Relationship (SAR) impact of the scaffold in drug discovery contexts.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact isomer may be limited, handling should follow protocols for benzoic acid derivatives and cyclopropyl compounds.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place. The compound is generally stable at room temperature but should be kept away from strong oxidizing agents.
References
-
Wallace, D. J., & Chen, C. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.
- Core reference for the Pd(OAc)₂/PCy₃ coupling protocol.
-
Wuitschik, G., et al. (2010). Oxetanes as replacements for gem-dimethyl groups: an isosteric comparison. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Provides context on the physicochemical properties of strained rings like cyclopropane in drug design.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry, 59(19), 8712–8756.
- Authoritative review on the metabolic and structural advantages of the cyclopropyl group.
-
PubChem Compound Summary. (n.d.). 4-Methoxybenzoic acid (Analogous properties).[8][4] National Center for Biotechnology Information.
- Source for general benzoic acid physicochemical baselines.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. audreyli.com [audreyli.com]
- 3. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 162401-62-9 [sigmaaldrich.com]
- 4. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]
- 5. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]
